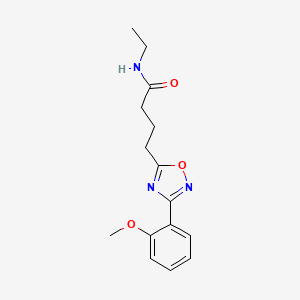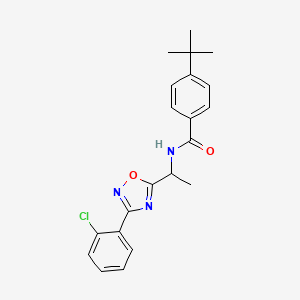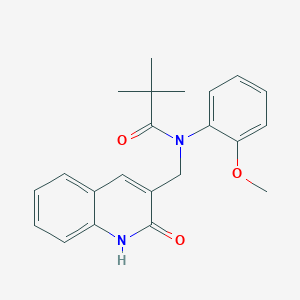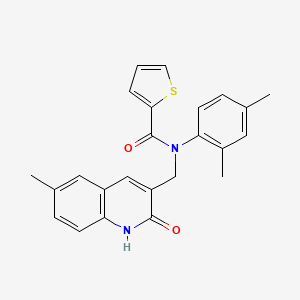
N-benzyl-N-methyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of nitroaromatic compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-benzyl-N-methyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases can lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits potent antitumor activity against various cancer cell lines. It has also been shown to inhibit the activity of protein kinases, which are important targets for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-methyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, the compound has some limitations as well. It is a highly toxic compound that requires careful handling and disposal. Its mechanism of action is not fully understood, which limits its potential applications in various fields.
Orientations Futures
N-benzyl-N-methyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has several potential future directions. In medicinal chemistry, the compound can be further optimized to improve its potency and selectivity towards specific protein kinases. It can also be used as a building block for the design of new anticancer drugs with improved efficacy and reduced toxicity.
In material science, the compound can be used as a building block for the design of new functional materials with specific properties such as fluorescence, liquid crystallinity, and conductivity. It can also be used as a template for the synthesis of new metal-organic frameworks with potential applications in gas storage and separation.
In environmental science, the compound can be further investigated as a potential sensor for the detection of heavy metal ions in water. Its selectivity and sensitivity towards various heavy metal ions can be improved by modifying its chemical structure.
Conclusion:
N-benzyl-N-methyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is a promising compound with potential applications in various fields such as medicinal chemistry, material science, and environmental science. Its unique properties make it a versatile building block for the design of new functional materials with specific properties. However, further research is needed to fully understand its mechanism of action and to optimize its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-benzyl-N-methyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitroaniline with benzyl chloride and sodium hydride in the presence of N,N-dimethylformamide (DMF) as a solvent. The resulting intermediate is then reacted with 3-aminopyridine and potassium carbonate in DMF to obtain the final product. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Applications De Recherche Scientifique
N-benzyl-N-methyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated as a potential inhibitor of protein kinases, which are important targets for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
In material science, N-benzyl-N-methyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. The unique properties of this compound such as its electron-donating and electron-withdrawing groups make it a versatile building block for the design of new materials with specific properties.
In environmental science, N-benzyl-N-methyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been investigated as a potential sensor for the detection of heavy metal ions in water. The compound has been shown to exhibit high selectivity and sensitivity towards various heavy metal ions such as mercury, lead, and cadmium.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-25(14-15-6-3-2-4-7-15)18-10-9-16(12-19(18)26(27)28)21-23-20(24-29-21)17-8-5-11-22-13-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSALLYHNJDBRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-methyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7693950.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7693958.png)




![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)

